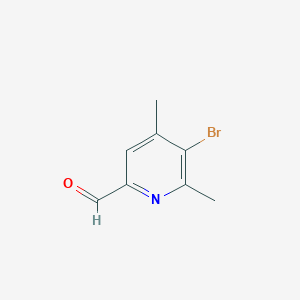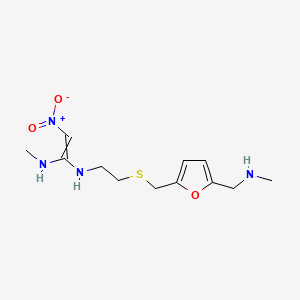![molecular formula C14H12O2 B8681009 6,11-Dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B8681009.png)
6,11-Dihydrodibenzo[b,e]oxepin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydrodibenzo[b,e]oxepin-11-ol is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol This compound is known for its structural complexity, featuring a dibenzoxepin core, which is a seven-membered ring fused to two benzene rings
Preparation Methods
The synthesis of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves several steps. One common method includes the reaction of an aldehyde with chloroform and an aqueous base to form an α-hydroxy dicarboxylic acid. This intermediate is then cyclized and reduced to yield the desired oxepin compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions.
Chemical Reactions Analysis
6,11-Dihydrodibenzo[b,e]oxepin-11-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation and various bases for cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,11-Dihydrodibenzo[b,e]oxepin-11-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential antimicrobial properties.
Industry: Its derivatives are used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves its interaction with specific molecular targets. For instance, its derivatives, such as olopatadine, act as selective histamine H1-receptor antagonists, inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes . This inhibition helps in reducing allergic responses and inflammation.
Comparison with Similar Compounds
6,11-Dihydrodibenzo[b,e]oxepin-11-ol can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
6,11-dihydrobenzo[c][1]benzoxepin-11-ol |
InChI |
InChI=1S/C14H12O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2 |
InChI Key |
USEUIZFNMZIVML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8680932.png)
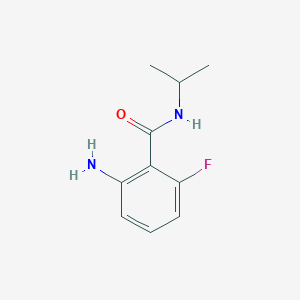
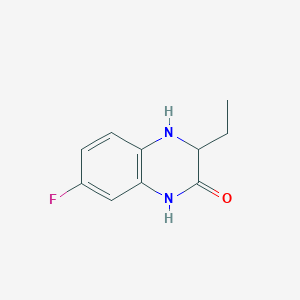
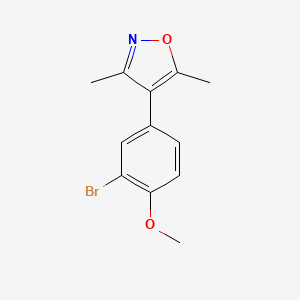
![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)
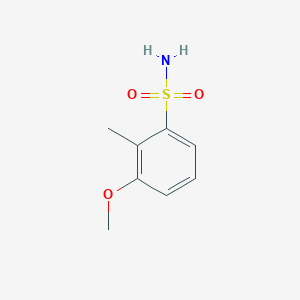
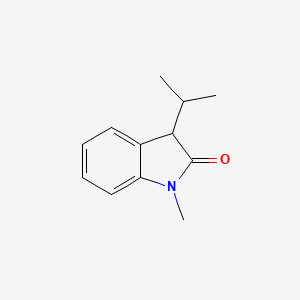
![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)
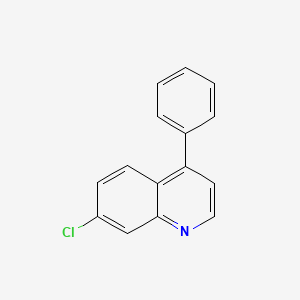
![7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8681003.png)
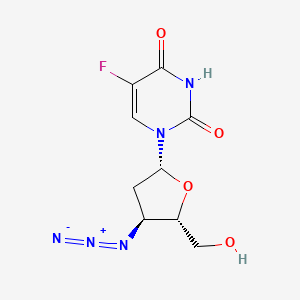
![N-Methyl-N-[4-picolyl]formamide](/img/structure/B8681020.png)
